molecular formula C10H10N2O B13089434 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one

1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B13089434
M. Wt: 174.20 g/mol
InChI Key: RYZYYHUSHJKVJG-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is an organic compound belonging to the class of pyrazolones Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate hydrazones with diketones. One common method includes the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to yield the desired pyrazolone. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid, followed by refluxing for several hours .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield dihydropyrazolone derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolones, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing processes such as inflammation and pain perception .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one stands out due to its unique pyrazolone core, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-(3-methylphenyl)-1H-pyrazol-5-one

InChI

InChI=1S/C10H10N2O/c1-8-3-2-4-9(7-8)12-6-5-10(13)11-12/h2-7H,1H3,(H,11,13)

InChI Key

RYZYYHUSHJKVJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)N2

Origin of Product

United States

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